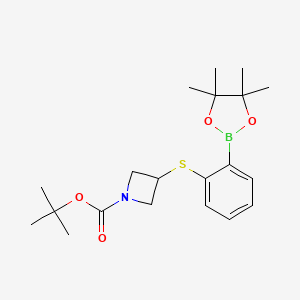

2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester

CAS No.: 2377610-91-6

Cat. No.: VC7058772

Molecular Formula: C20H30BNO4S

Molecular Weight: 391.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377610-91-6 |

|---|---|

| Molecular Formula | C20H30BNO4S |

| Molecular Weight | 391.33 |

| IUPAC Name | tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-14(13-22)27-16-11-9-8-10-15(16)21-25-19(4,5)20(6,7)26-21/h8-11,14H,12-13H2,1-7H3 |

| Standard InChI Key | NJTRZUPQELIOKB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC3CN(C3)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate, reflects its intricate architecture. Key features include:

-

Boronic ester group: The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its reactivity in cross-coupling reactions.

-

Azetidine ring: A four-membered nitrogen-containing ring protected by a tert-butoxycarbonyl (BOC) group, which prevents unwanted side reactions during synthesis.

-

Thioether bridge: A sulfur atom links the azetidine and phenylboronic ester moieties, contributing to the compound’s conformational rigidity .

The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC3CN(C3)C(=O)OC(C)(C)C and InChIKey NJTRZUPQELIOKB-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.

Physicochemical Characteristics

While solubility data remain unspecified, the compound’s molecular weight (391.33 g/mol) and lipophilic groups (e.g., BOC, pinacol ester) suggest moderate solubility in organic solvents like dichloromethane or tetrahydrofuran . Its stability under inert atmospheres is typical for boronic esters, though moisture-sensitive handling is advised.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₀BNO₄S |

| Molecular Weight | 391.33 g/mol |

| CAS Number | 2377610-91-6 |

| IUPAC Name | tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate |

| Key Functional Groups | Boronic ester, BOC, azetidine, thioether |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol ester moiety enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides under palladium catalysis. For example:

This reactivity is critical for constructing biaryl structures in pharmaceuticals and agrochemicals.

Medicinal Chemistry Intermediates

The BOC-protected azetidine ring is a versatile building block for nitrogen-containing heterocycles, which are prevalent in drug candidates. For instance, azetidines are explored as bioisosteres for piperidines in kinase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume